5-BENZYL-2-{[2-(4-BROMOPHENYL)-2-OXOETHYL]SULFANYL}-4,6(1H,5H)-PYRIMIDINEDIONE
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Overview
Description
5-Benzyl-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4,6(1H,5H)-pyrimidinedione is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a pyrimidinedione core, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4,6(1H,5H)-pyrimidinedione typically involves multiple steps:
Formation of the Pyrimidinedione Core: This can be achieved through the condensation of urea with a suitable diketone under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a base such as sodium hydride.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced by reacting the intermediate with a thiol compound under mild conditions.
Addition of the 4-Bromophenyl Group: This step involves the reaction of the intermediate with 4-bromobenzyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions and cellular pathways. Its structural features make it a potential candidate for the development of enzyme inhibitors or activators.
Medicine
In medicinal chemistry, 5-benzyl-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4,6(1H,5H)-pyrimidinedione could be investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a valuable lead compound for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or improved mechanical strength.
Mechanism of Action
The mechanism of action of 5-benzyl-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4,6(1H,5H)-pyrimidinedione likely involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-Benzyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4,6(1H,5H)-pyrimidinedione
- 5-Benzyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4,6(1H,5H)-pyrimidinedione
- 5-Benzyl-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-4,6(1H,5H)-pyrimidinedione
Uniqueness
The presence of the 4-bromophenyl group in 5-benzyl-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4,6(1H,5H)-pyrimidinedione distinguishes it from its analogs. This group can significantly influence the compound’s reactivity, biological activity, and physical properties, making it unique among similar compounds.
Properties
IUPAC Name |
5-benzyl-2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-1H-pyrimidine-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O3S/c20-14-8-6-13(7-9-14)16(23)11-26-19-21-17(24)15(18(25)22-19)10-12-4-2-1-3-5-12/h1-9,15H,10-11H2,(H,21,22,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPRVIBDXHVUAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=O)NC(=NC2=O)SCC(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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